

Devapamil Versus Verapamil: A Comparative Analysis of Cardiac Tissue Effects

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Compound of Interest

Compound Name: Devapamil

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This guide provides a detailed comparison of **Devapamil** and Verapamil, two phenylalkylamine calcium channel blockers, focusing on their effects on cardiac tissue. The information presented is based on available experimental data to assist researchers in understanding the nuanced differences between these two compounds.

Executive Summary

Devapamil, specifically its levorotatory enantiomer (-)-desmethoxyverapamil, has been identified as a more potent L-type calcium channel antagonist in cardiac tissue compared to Verapamil. This increased potency translates to a greater effect on reducing the force of cardiac contraction and shortening the duration of the cardiac action potential. While both drugs share a common mechanism of action, the quantitative differences in their effects are critical for research and development in cardiovascular pharmacology.

Mechanism of Action: L-type Calcium Channel Blockade

Both **Devapamil** and Verapamil exert their primary effects by blocking L-type voltage-gated calcium channels (CaV1.2) in cardiomyocytes. The influx of calcium through these channels is a critical step in the excitation-contraction coupling process of cardiac muscle. By inhibiting this

influx, both drugs lead to a reduction in intracellular calcium concentration, which in turn results in a decrease in myocardial contractility (negative inotropic effect).

The signaling pathway for this process is initiated by the depolarization of the cardiomyocyte membrane, which opens the L-type calcium channels. The subsequent influx of Ca^{2+} triggers a larger release of calcium from the sarcoplasmic reticulum via ryanodine receptors (RyR2), a process known as calcium-induced calcium release (CICR). This surge in cytosolic calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, leading to muscle contraction. **Devapamil** and Verapamil interrupt this cascade at the initial calcium influx step.

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